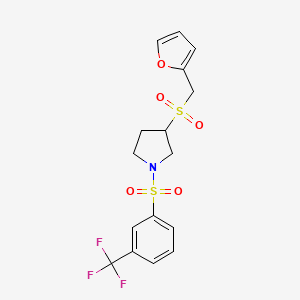
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C16H16F3NO5S2 and its molecular weight is 423.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C19H20F3NO4S with a molecular weight of 415.4 g/mol. Its structure features a pyrrolidine ring substituted with furan and trifluoromethyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃NO₄S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 1795408-99-9 |
Biological Activity Overview
Research indicates that compounds containing sulfonyl and heterocyclic moieties exhibit diverse biological activities, including antiviral, antibacterial, and antifungal properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological efficacy.
Antiviral Activity
In studies focusing on N-heterocycles, compounds similar to the target compound have shown promising antiviral activity. For instance, modifications at specific positions on the heterocyclic scaffold significantly influenced their effectiveness against viral targets. A study highlighted that certain derivatives exhibited EC50 values ranging from 130.24 to 263.31 μM against various viral strains .
Antibacterial Activity
The antibacterial potential of related compounds has been extensively documented. A series of triazolo[4,3-a]pyrazine derivatives demonstrated notable antibacterial effects, suggesting that similar structural features in our compound may also confer antibacterial properties . The mechanism often involves disruption of bacterial cell walls or inhibition of key metabolic pathways.
Case Studies
- Antiviral Screening : A recent study evaluated the antiviral properties of a series of pyrrolidine derivatives against HIV and other viruses. The results indicated that modifications at the N-3 position significantly enhanced reverse transcriptase inhibitory activity by 1.25–2.5-fold compared to standard drugs like nevirapine .
- Antibacterial Efficacy : In another investigation, compounds with similar sulfonyl groups were tested against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with higher electronegativity at specific positions showed enhanced antibacterial activity due to improved interactions with bacterial membranes .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Lipophilicity : Enhanced lipophilicity facilitates cell membrane penetration.
- Electronegativity : The presence of electronegative atoms (like fluorine) improves binding affinity to biological targets.
- Heterocyclic Interactions : The furan ring may participate in π-stacking interactions with nucleic acids or proteins.
属性
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO5S2/c17-16(18,19)12-3-1-5-14(9-12)27(23,24)20-7-6-15(10-20)26(21,22)11-13-4-2-8-25-13/h1-5,8-9,15H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFBEUNSGEXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














